molecular formula C20H18N4O5S B2949095 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-02-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2949095
CAS No.: 897614-02-7
M. Wt: 426.45
InChI Key: NHDJPPJBHPHQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 2-methoxyphenyl urea group at position 2 and an acetamide linker at position 4, which connects to a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-27-15-5-3-2-4-14(15)23-19(26)24-20-22-13(10-30-20)9-18(25)21-12-6-7-16-17(8-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDJPPJBHPHQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with thiazole and ureido groups. The synthesis typically involves the following steps:

  • Formation of the Thiazole Ring : A thiazole derivative is synthesized using appropriate thioketone and amine precursors.
  • Ureido Group Attachment : The thiazole is then reacted with a suitable isocyanate to introduce the ureido group.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant COX-2 inhibitory activity. This inhibition leads to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Activity IC50 Value (µM) Reference
COX-1 Inhibition>10
COX-2 Inhibition0.95
Analgesic Activity51% protection
Anti-inflammatory Activity68% inhibition

In Vivo Studies

In vivo studies have further validated the analgesic and anti-inflammatory properties of this compound. For instance, animal models treated with this compound showed significant reductions in edema compared to control groups.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural components are crucial for the biological activity of this compound:

  • Benzo[d][1,3]dioxole Moiety : This part enhances lipophilicity and facilitates interaction with COX enzymes.
  • Thiazole Ring : Contributes to the overall pharmacological profile by providing necessary electronic properties for enzyme binding.
  • Ureido Group : Essential for increasing potency against COX enzymes.

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of this compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores when compared to standard analgesics like diclofenac.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects in a carrageenan-induced paw edema model. The compound demonstrated superior edema inhibition rates compared to conventional anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

Antiproliferative Benzothiazole-Thiadiazole Derivatives ()

A series of N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives (e.g., 4b–4f ) share structural motifs with the target compound, including urea and heterocyclic cores. Key differences include:

  • Core Heterocycle : The target compound uses a thiazole ring, while these analogs employ a 1,3,4-thiadiazole.
  • Substituents : The p-tolyl urea group in 4b–4f versus the 2-methoxyphenyl urea in the target compound.
  • Linker : A thioacetamide bridge in 4b–4f versus an acetamide in the target.

Biological Implications : The thiadiazole derivatives exhibit antiproliferative activity, with chloro- and fluoro-substituted variants (e.g., 4d , 4e ) showing enhanced potency, likely due to electron-withdrawing effects improving target binding . The target compound’s methoxy group may instead enhance solubility or metabolic stability.

Thiazole-Cyclopropanecarboxamide Derivatives (–9)

Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) shares the benzo[d][1,3]dioxol-5-yl group but differs in:

  • Core Substitution : A cyclopropanecarboxamide linker versus the target’s acetamide.
  • Thiazole Substituents : A 4-methoxyphenyl and pyrrolidin-1-ylbenzoyl group at positions 4 and 3.

Benzo[d][1,3]dioxol-5-yl Acetamide Derivatives ()

IDO1 Inhibitors ()

Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) shares the benzo[d][1,3]dioxol-5-yl acetamide moiety but incorporates a benzimidazole group.

  • Activity : 28 is an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, suggesting the target compound may also modulate enzymatic pathways if similar substituents are critical for binding .
Diverse Derivatives ()

Examples include:

  • N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Features a quinazolinone-thioacetamide structure, contrasting with the target’s thiazole-acetamide.
  • N-(Benzo[d][1,3]dioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: A thienopyrimidine core, highlighting variability in heterocyclic systems linked to the piperonyl group.

Physicochemical Properties : These derivatives exhibit high purity (>95%) and distinct melting points (e.g., 259–277°C for 4b–4f ), suggesting the target compound may similarly require specialized purification techniques .

Urea-Containing Analogues ()

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) and derivatives from incorporate urea or related groups.

  • Activity : Urea derivatives often exhibit hydrogen-bonding capacity, critical for target engagement. For example, 6 ’s isoxazole-thiadiazole structure showed moderate yields (70%) and stability, inferring that the target’s urea-thiazole combination may balance synthetic feasibility and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.